molecular formula C20H16BrClN2O2 B2926886 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903337-92-7

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2926886
CAS No.: 1903337-92-7
M. Wt: 431.71
InChI Key: XZLJOAYOMFRBCI-UHFFFAOYSA-N
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Description

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a quinoline scaffold linked via an ether bridge to a pyrrolidine ring, which is further functionalized with a 5-bromo-2-chlorobenzoyl group. This molecular architecture is characteristic of compounds investigated for their potential to interact with biologically relevant protein targets . Quinoline and pyrrolidine-based scaffolds are widely recognized for their diverse pharmacological profiles. Scientific literature indicates that such fused heterocyclic compounds, particularly pyrroloquinoline derivatives, are frequently explored as inhibitors of protein kinases, such as the Ephrin (Eph) receptor family . These kinases are implicated in key cellular processes, and their modulation is a promising avenue in oncology research. Furthermore, structurally related compounds have demonstrated potential in research areas including antiviral, antibacterial, and antitumor activities, often acting through mechanisms like tubulin polymerization inhibition or induction of apoptosis . The specific bromo- and chloro- substituents on the benzoyl group are common in drug discovery for tuning a compound's lipophilicity, electronic properties, and binding affinity, potentially enhancing its interaction with hydrophobic enzyme pockets . This product is provided for research purposes to support the exploration of novel therapeutic agents and the study of biological pathways. It is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O2/c21-14-6-7-17(22)16(11-14)20(25)24-10-8-15(12-24)26-18-5-1-3-13-4-2-9-23-19(13)18/h1-7,9,11,15H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLJOAYOMFRBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

The final step involves the acylation of the pyrrolidine ring with 5-bromo-2-chlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is not fully understood, but it is believed to interact with various molecular targets in biological systems. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription processes. The presence of the bromine and chlorine atoms may enhance the compound’s ability to form reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is unique due to the combination of its quinoline core with a pyrrolidine ring and a benzoyl group containing halogen atoms. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .

Biological Activity

8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a pyrrolidine moiety and a 5-bromo-2-chlorobenzoyl group. The structural complexity suggests potential interactions with biological targets, which may lead to diverse pharmacological effects.

The biological activity of 8-{[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]oxy}quinoline can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria by inhibiting cell division proteins such as FtsZ, crucial for bacterial proliferation .
  • Antiviral Activity : Research has highlighted the antiviral potential of substituted quinolines against various viral strains, including H5N1 and potentially SARS-CoV-2. The activity is often linked to the lipophilicity and electron-withdrawing properties of substituents on the anilide ring, which enhance membrane permeability and target affinity .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionEfficacy (IC50/MIC)Reference
AntibacterialStaphylococcus aureus1 × 10^-6 mM
AntiviralH5N191.2% inhibition
AnticancerVarious cancer cell linesModerate activity

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated the efficacy of quinoline derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited inhibition zones comparable to standard antibiotics, indicating their potential as alternative treatments for bacterial infections .
  • Antiviral Properties : In vitro studies showed that quinoline derivatives could inhibit viral replication significantly while maintaining low cytotoxicity in host cells. This suggests their potential use in antiviral therapies, particularly in the context of emerging viral threats like COVID-19 .
  • Cytotoxicity Against Cancer Cells : Research on the cytotoxic effects of quinoline derivatives on cancer cell lines revealed varying degrees of effectiveness based on structural modifications. Compounds with hydroxyl or acyloxy groups displayed moderate cytotoxicity, indicating a need for further optimization to enhance selectivity and potency against cancer cells .

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